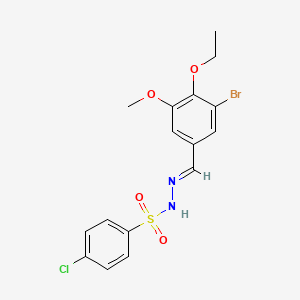
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide, also known as BECM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazides and has been found to exhibit interesting properties that make it a promising candidate for various research fields.
Mécanisme D'action
The mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide is not fully understood, but it has been suggested that it may act by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated in response to various stimuli, including stress and DNA damage. N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide may also act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways that are involved in cancer cell growth and proliferation. Additionally, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been found to exhibit anti-inflammatory and anti-oxidant effects, which may help to reduce the risk of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been found to exhibit low toxicity towards normal cells, which makes it a safer alternative to traditional chemotherapy drugs.
One of the limitations of using N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide in lab experiments is its relatively low solubility in water, which may limit its bioavailability. Additionally, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been found to exhibit poor stability under certain conditions, which may limit its shelf-life and reproducibility.
Orientations Futures
There are several future directions for research on N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide. One area of research is the development of more efficient synthesis methods that can produce N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide in higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide and its potential applications in the treatment of various diseases.
Another area of research is the development of novel derivatives of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide that may exhibit improved properties, such as increased solubility and stability. These derivatives may also be modified to target specific signaling pathways that are involved in cancer cell growth and proliferation.
Conclusion
In conclusion, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits potent anti-cancer activity, anti-inflammatory, and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide involves the reaction between 4-chlorobenzenesulfonyl hydrazide and 3-bromo-4-ethoxy-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity.
Applications De Recherche Scientifique
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been found to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O4S/c1-3-24-16-14(17)8-11(9-15(16)23-2)10-19-20-25(21,22)13-6-4-12(18)5-7-13/h4-10,20H,3H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBLWKYCJQPZED-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
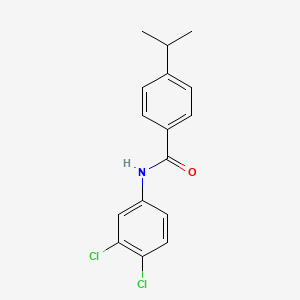

![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)
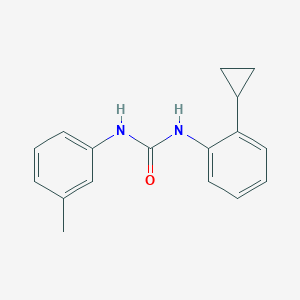
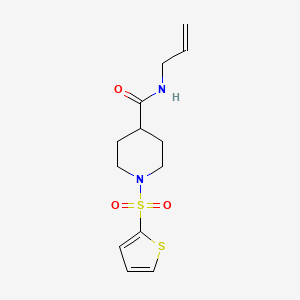
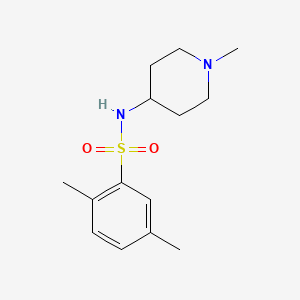
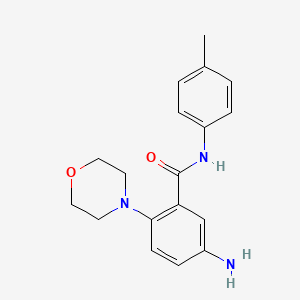
![6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5794791.png)
![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)